1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride involves several steps. One common method includes the Fischer indolization reaction, where enol derivatives are exposed to hydrochloric acid under reflux conditions in toluene . This reaction typically yields the desired indoline compound, although the yield can vary.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional functional groups, while reduction can lead to the formation of simpler indoline compounds.
Scientific Research Applications
1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It has potential therapeutic applications due to its central nervous system activity, including research into treatments for neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, influencing the release and uptake of neurotransmitters. This modulation can affect various neural pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride can be compared with other indoline and piperidine derivatives. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
N-arylsulfonyl-3-acetylindole: Known for its antiviral and anticancer properties.
Properties
IUPAC Name |
1-(2-piperidin-2-ylethyl)-2,3-dihydroindole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14;;/h1-2,5,7,14,16H,3-4,6,8-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVPYHWZWVODOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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